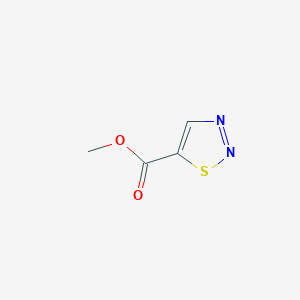
Methyl 1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,3-thiadiazole-5-carboxylate: is a heterocyclic compound that contains a thiadiazole ring. The thiadiazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of thiosemicarbazide with methyl chloroformate under basic conditions . Another method includes the reaction of methyl hydrazinecarboxylate with thiocyanogen . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs . The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: Methyl 1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学的研究の応用
Methyl 1,2,3-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Ethyl 1,2,3-thiadiazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another derivative with a methyl group at the 4-position.
Uniqueness: Methyl 1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industrial applications .
特性
分子式 |
C4H4N2O2S |
|---|---|
分子量 |
144.15 g/mol |
IUPAC名 |
methyl thiadiazole-5-carboxylate |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-6-9-3/h2H,1H3 |
InChIキー |
VMFMGKCORIVBTM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















